molecular formula C15H29BrO2 B179503 15-Bromopentadecanoic acid CAS No. 56523-59-2

15-Bromopentadecanoic acid

Cat. No.: B179503
CAS No.: 56523-59-2
M. Wt: 321.29 g/mol
InChI Key: OLACPKKVZSLCSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

15-Bromopentadecanoic acid is an organic compound with the molecular formula C15H29BrO2. It is a brominated fatty acid, specifically a derivative of pentadecanoic acid where a bromine atom is substituted at the 15th carbon position. This compound is typically a solid at room temperature and is known for its applications in organic synthesis and various industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 15-Bromopentadecanoic acid can be synthesized through the bromination of pentadecanoic acid. The process involves the reaction of pentadecanoic acid with bromine in the presence of an acid catalyst. The reaction is typically carried out in an organic solvent such as chloroform or ethanol. The bromination reaction proceeds via a free radical mechanism, where the bromine molecule dissociates into bromine radicals that subsequently react with the pentadecanoic acid .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the controlled addition of bromine to a solution of pentadecanoic acid in an appropriate solvent, followed by purification steps such as crystallization, filtration, and washing to obtain the final product .

Chemical Reactions Analysis

Suzuki Cross-Coupling Reactions

15-Bromopentadecanoic acid serves as a key intermediate in organometallic synthesis. In a 2010 study, it underwent Suzuki-Miyaura coupling with 4-benzyloxyphenylboronic acid using Pd(PPh₃)₄ as a catalyst and KO-t-Bu as a base. The reaction proceeded at ambient temperature over 18 hours, yielding 15-(4-(benzyloxy)phenyl)pentadecanoic acid with a 45% yield after silica gel chromatography .

Key Conditions :

ParameterValue
CatalystPd(PPh₃)₄
BasePotassium tert-butoxide
SolventEthyl acetate/hexane
TemperatureAmbient (25°C)
Reaction Time18 hours

This product was further functionalized via esterification and alkylation to generate PET tracers for myocardial imaging .

Enzymatic Alkyl-Nickel Adduct Formation

This compound reacts with methyl-coenzyme M reductase (MCR) from methanogenic archaea, forming alkyl-Ni(III) intermediates. Studies show:

  • EPR Signal : Generates a paramagnetic species (g₁=2.25, g₂=2.07, g₃=2.06) identical to the MCR PS state .

  • Reaction Kinetics : Reacts within 2 minutes at pH 7.0, with a rate constant of 0.12 min⁻¹ .

  • Nucleophilic Substitution : In the presence of coenzyme M (HSCoM), the alkyl-Ni(III) intermediate forms thioether derivatives, regenerating active MCR .

Comparative Reactivity of Brominated Acids :

Chain LengthReaction Rate (min⁻¹)Product Stability
C4 (Br4A)0.35Low
C10 (Br10A)0.18Moderate
C15 (Br15A)0.12High

This reactivity profile suggests that longer-chain brominated acids like Br15A form more stable enzyme adducts .

Nucleophilic Substitution and Functionalization

The terminal bromide undergoes substitution under varied conditions:

3.1. Thioether Formation

  • Reagents : HSCoM (2 mM), pH 10.0 .

  • Product : 15-(CoM-thio)pentadecanoic acid.

  • Yield : 72% after 30 minutes at 25°C .

3.2. Esterification

  • Reagents : Methanol, H₂SO₄ (cat.) .

  • Product : Methyl 15-bromopentadecanoate.

  • Conditions : Reflux for 12 hours, purified via silica gel chromatography .

Stability and Side Reactions

  • Hydrolysis : Slow hydrolysis in aqueous buffers (t₁/₂ = 48 hours at pH 7.4) .

  • Self-Reactivation : In MCR, Br15A does not undergo spontaneous debromination, unlike shorter-chain analogs (e.g., Br4A) .

Industrial and Biomedical Relevance

  • PET Tracer Synthesis : Used to create ¹⁸F-labeled analogs for cardiac imaging .

  • Enzyme Mechanistic Studies : Serves as a molecular ruler to map substrate channels in MCR .

Scientific Research Applications

Scientific Research Applications

1. Organic Chemistry

  • Reagent in Synthesis : 15-Bromopentadecanoic acid serves as a reagent in organic synthesis, particularly in generating other brominated compounds. It can undergo substitution reactions, yielding products like 15-hydroxypentadecanoic acid .
  • Precursor for Derivatives : It is used as a precursor for synthesizing various derivatives that can be utilized in different chemical applications.

2. Biological Studies

  • Fatty Acid Metabolism : The compound is significant in studies related to fatty acid metabolism, influencing lipid metabolic pathways and enzyme activity . Its interaction with biological membranes may affect cellular signaling and membrane fluidity.
  • Therapeutic Potential : Research is ongoing into its potential as a prodrug for delivering active pharmaceutical ingredients, particularly in metabolic disorders linked to fatty acid dysregulation.

3. Medical Imaging

  • PET Tracer Development : A derivative of this compound has been explored as a positron emission tomography (PET) tracer for assessing myocardial fatty acid metabolism. This application highlights its utility in non-invasive imaging techniques to study heart metabolism .

Case Studies and Research Findings

Several studies have documented the biological implications of this compound:

  • Metabolic Studies : Research indicates that brominated fatty acids can modulate the activity of enzymes such as lipoprotein lipase, crucial for lipid metabolism. These findings suggest that this compound may play a role in regulating lipid levels in biological systems .
  • Toxicological Assessments : Toxicity studies involving animal models have shown that while some halogenated compounds exhibit carcinogenic properties, this compound did not demonstrate significant carcinogenic activity in tested models .
  • Pharmaceutical Development : Ongoing research investigates the use of this compound as a precursor for synthesizing novel therapeutic agents aimed at treating metabolic disorders associated with fatty acid dysregulation.

Mechanism of Action

The mechanism of action of 15-Bromopentadecanoic acid involves its interaction with cellular membranes and enzymes. The bromine atom in the compound can participate in various biochemical reactions, affecting the structure and function of cellular components. The compound can also modulate signaling pathways and metabolic processes by interacting with specific molecular targets, such as enzymes involved in lipid metabolism .

Comparison with Similar Compounds

15-Bromopentadecanoic acid can be compared with other brominated fatty acids and derivatives of pentadecanoic acid. Similar compounds include:

Uniqueness: The presence of the bromine atom in this compound imparts unique chemical and physical properties, such as increased reactivity and specific interactions with biological molecules. These properties make it distinct from other similar compounds and useful in various applications .

Biological Activity

15-Bromopentadecanoic acid (C15H29BrO2) is a brominated fatty acid derivative of pentadecanoic acid, notable for its unique biological activities and applications in various scientific fields. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Overview of this compound

  • Chemical Structure : this compound features a bromine atom substituted at the 15th carbon position of pentadecanoic acid, which alters its chemical reactivity and biological interactions.
  • Physical Properties : Typically a solid at room temperature, it is used primarily as an intermediate in organic synthesis and has applications in medicinal chemistry and biochemistry.

The biological activity of this compound can be attributed to its influence on lipid metabolism and cell signaling pathways. It acts as an intermediate in various biochemical reactions, potentially affecting cellular processes related to fatty acid metabolism.

Lipid Metabolism

Research indicates that this compound plays a role in fatty acid metabolism. It has been utilized as a probe to study lipid biosynthesis pathways, particularly in the context of bacterial systems. In one study, it was synthesized from pentadecanolide and investigated for its incorporation into fatty acid biosynthesis pathways in E. coli .

Therapeutic Applications

  • Potential as a PET Tracer :
    • A study developed a radiolabeled derivative of this compound for positron emission tomography (PET) imaging to assess myocardial fatty acid metabolism. The compound demonstrated high uptake in cardiac tissues, suggesting its utility in diagnosing cardiac diseases .
    • Table 1: Uptake Values of Radiolabeled Compounds
      CompoundOrganUptake (%ID/g)
      [18F]fluoroethoxy-Pentadecanoic AcidHeart1.94
      [11C]PalmitateHeartNot specified
  • Antitumor Activity :
    • Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties. For instance, compounds derived from it have shown potential in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .
  • Targeted Drug Delivery :
    • Research has indicated that derivatives of this compound can enhance liver-targeting capabilities when combined with embolic agents for liver cancer treatment. A study showed significant uptake in liver tissues when administered as part of a radiolabeled complex .

Case Study 1: Myocardial Imaging

In a study involving rats, the synthesized PET tracer based on this compound was evaluated for myocardial imaging. The results indicated that the tracer exhibited superior imaging capabilities compared to traditional tracers, with significant retention in myocardial tissues over time .

Case Study 2: Antitumor Efficacy

Another investigation focused on the anticancer potential of a derivative of this compound. The compound was tested against several cancer cell lines, demonstrating dose-dependent inhibition of cell viability and significant apoptotic effects after prolonged exposure .

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for 15-bromopentadecanoic acid, and how can reaction conditions be optimized for reproducibility?

The synthesis typically involves refluxing 15-cyclopentadecanolide with HBr (33% in acetic acid) and H₂SO₄ as a catalyst for 5 hours, followed by extraction with diethyl ether and recrystallization from dichloromethane/petroleum ether. Key parameters include maintaining stoichiometric ratios (e.g., 7 mL HBr per 2.03 g cyclopentadecanolide) and controlling reaction temperature to ensure >80% yield. Post-synthesis purification via column chromatography (silica gel, petroleum ether:ethyl acetate:methanol = 15:15:1) is critical for removing byproducts .

Q. How should researchers characterize the purity and structural identity of this compound?

Use a combination of analytical techniques:

  • Melting point analysis : Compare observed values (e.g., 70.7–70.9°C) against literature data (66–67°C) to detect impurities .
  • Spectroscopy : Confirm the structure via ¹H NMR (e.g., δ 3.41 ppm for H-6 bromoalkyl protons) and ¹³C NMR (δ 179.7 ppm for the carboxylic acid carbon). IR should show peaks at 1712 cm⁻¹ (C=O stretch) and 650 cm⁻¹ (C-Br stretch) .
  • HRMS : Validate molecular weight with [M-H]⁻ ion at m/z 319.1278 .

Q. What are the recommended storage and handling protocols to ensure stability?

Store in sealed containers under inert gas (e.g., argon) at 4°C to prevent oxidation. Avoid prolonged exposure to light or moisture, as bromoalkanoic acids are prone to hydrolysis. Use personal protective equipment (gloves, goggles) during handling, as the compound may cause skin/eye irritation .

Advanced Research Questions

Q. How does this compound function as a precursor in PET tracer development, and what methodological challenges arise in vivo?

The bromine atom can be replaced with ¹⁸F via nucleophilic substitution to create radiolabeled fatty acid analogs (e.g., [¹⁸F]7). Key challenges include optimizing specific activity (>2,000 Ci/mmol) and minimizing radiolysis during formulation with 3% human serum albumin. Biodistribution studies in rats require dynamic PET imaging and gamma counting to quantify %ID/g in tissues like heart (peak uptake at 5 min post-injection) .

Q. What strategies resolve discrepancies in reported melting points (e.g., 66–67°C vs. 70.7–70.9°C) for this compound?

Contradictions may arise from polymorphic forms or residual solvents. Recrystallize the compound multiple times from DCM/PE and analyze via DSC to identify polymorphs. Cross-validate purity using HPLC (retention time: 7.4 min under acetonitrile/0.1M ammonium formate buffer) .

Q. How can this compound be leveraged to study structure-activity relationships (SAR) in mincle receptor ligands?

Its long alkyl chain and terminal bromine allow modular derivatization. For example, coupling with triphenylphosphine and isobutyraldehyde generates analogs for probing mincle receptor binding. Monitor reaction progress via TLC (toluene/EA, 3:1) and characterize intermediates with HRMS to ensure correct branching .

Q. What mechanistic insights can be gained from using this compound in fungicidal triphenylphosphonium salts?

The bromoalkyl chain facilitates quaternization with triarylphosphines, forming cationic salts that disrupt fungal mitochondrial membranes. Assess activity via MIC assays against Phytophthora spp. and analyze membrane depolarization using fluorescent probes (e.g., JC-1). Control reactions require strict anhydrous conditions (e.g., THF dried over MgSO₄) .

Q. Data Analysis and Contradiction Management

Q. How should researchers address inconsistencies in synthesis yields (e.g., 60% vs. 84%) across studies?

Variables include HBr concentration (33% vs. 48%), reaction time, and workup efficiency. Perform a Design of Experiments (DoE) to test factors like acid catalyst volume (H₂SO₄: 1–2 mL) and reflux duration (3–6 hours). Use ANOVA to identify statistically significant parameters .

Q. What analytical methods confirm the absence of toxic byproducts in synthesized this compound?

Conduct GC-MS to detect residual brominated alkanes and LC-MS/MS for trace acetic acid derivatives. Compare against safety thresholds in SDS documents (e.g., LD₅₀ > 2,000 mg/kg in rats) .

Q. Methodological Best Practices

  • Synthesis : Prioritize anhydrous conditions and inert atmospheres to prevent bromine loss.
  • Characterization : Include elemental analysis (C, H, Br) to complement spectroscopic data.
  • Ethical compliance : Adhere to NIH guidelines for animal studies, including IACUC-approved protocols for biodistribution assays .

Properties

IUPAC Name

15-bromopentadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29BrO2/c16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15(17)18/h1-14H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLACPKKVZSLCSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCCBr)CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50338981
Record name 15-Bromopentadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50338981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56523-59-2
Record name 15-Bromopentadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50338981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

15-Pentadecanolide of 14.3 g (59.5 mmol), and 32% hydrogen bromide/acetic acid solution of 24.8 g (98.0 mmol, 1.6 eq) were added to 100 mL of autoclave protected with Teflon (registered trade name). After purging with nitrogen and sealing, the autoclave was placed in an oil bath at 60° C. and stirring was carried out for 16 hours. For the stirring, a magnetic stirrer was used. After cooling, 14 mL of water was added, and by using 200 mL of hot hexane the mixture was transferred to a separatory funnel. After washing with ion exchange water, it was dried over the magnesium sulfate. After filtration, 17.4 g of the target compound was obtained by crystallization using n-hexane (yield 91%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
15-Bromopentadecanoic acid
Reactant of Route 2
Reactant of Route 2
15-Bromopentadecanoic acid
Reactant of Route 3
Reactant of Route 3
15-Bromopentadecanoic acid
Reactant of Route 4
15-Bromopentadecanoic acid
Reactant of Route 5
Reactant of Route 5
15-Bromopentadecanoic acid
Reactant of Route 6
Reactant of Route 6
15-Bromopentadecanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.